N-(3-chlorophenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c25-17-9-6-10-18(15-17)26-24(29)23-22(19-11-4-5-12-20(19)30-23)27-21(28)14-13-16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPPPQABYOUEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the electrophilic aromatic substitution of the benzofuran core with a chlorophenyl halide in the presence of a Lewis acid catalyst.
Amidation Reaction: The final step involves the reaction of the intermediate product with 3-phenylpropanoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The chlorophenyl and phenylpropanamido groups can enhance binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzofuran Core
(a) N-(3-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide
- Key Difference : The 3-phenylpropanamido group in the target compound is replaced with a 3-chloropropanamido chain.
- Impact : The chloro substituent increases electronegativity and reduces hydrophobicity compared to the phenyl group. This alteration could affect solubility and interactions with hydrophobic binding pockets.
- Molecular Formula : C₁₈H₁₄Cl₂N₂O₃ vs. C₂₅H₂₀ClN₂O₃ (estimated for the target compound).
- Molecular Weight : 377.22 vs. ~413.8 (estimated) .
(b) 3-(3-chloropropanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
- Key Difference : The 3-chlorophenyl group is replaced with 2-fluorophenyl.
- Impact : Fluorine’s smaller size and strong electronegativity may alter steric and electronic interactions. The 2-fluoro substitution could influence binding orientation in target proteins.
- Molecular Formula : C₁₈H₁₄ClFN₂O₃ vs. C₂₅H₂₀ClN₂O₃ (target).
- Molecular Weight : 360.77 vs. ~413.8 (estimated) .
Variations in the Aromatic Ring Substituents
(a) N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide
- Key Difference : The 3-chlorophenyl group is replaced with 3-methoxyphenyl.
- Impact : Methoxy is an electron-donating group, contrasting with chloro’s electron-withdrawing nature. This change could enhance π-π stacking or hydrogen bonding in polar environments.
- Molecular Formula : C₂₅H₂₂N₂O₄ vs. C₂₅H₂₀ClN₂O₃ (target).
- Molecular Weight : 414.5 vs. ~413.8 (estimated) .
(b) N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
- Key Difference : Benzofuran is replaced with benzothiazole, and the carboxamide is simplified to propanamide.
- The shorter propanamide chain may reduce steric hindrance.
- Molecular Formula: Not explicitly stated, but likely C₁₆H₁₂ClN₂OS vs. C₂₅H₂₀ClN₂O₃ (target) .
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | LogP* (Estimated) |
|---|---|---|---|
| Target Compound | ~413.8 | 3-chlorophenyl, 3-phenylpropanamido | ~3.5 |
| N-(3-chlorophenyl)-3-(3-chloropropanamido) | 377.22 | 3-chlorophenyl, 3-chloropropanamido | ~2.8 |
| 3-(3-chloropropanamido)-N-(2-fluorophenyl) | 360.77 | 2-fluorophenyl, 3-chloropropanamido | ~2.5 |
| N-(3-methoxyphenyl)-3-(3-phenylpropanamido) | 414.5 | 3-methoxyphenyl, 3-phenylpropanamido | ~3.0 |
*LogP values estimated using substituent contributions.
Biological Activity
N-(3-chlorophenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran backbone with a carboxamide functional group, which is known to influence its pharmacological properties. The presence of the 3-chlorophenyl and 3-phenylpropanamido substituents may enhance its interaction with biological targets.
Research indicates that compounds similar to this compound can exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many benzofuran derivatives have been shown to inhibit key enzymes involved in tumor growth, such as thymidine phosphorylase, which plays a role in cancer cell metabolism .
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells by activating caspases and altering Bcl-2 family protein expressions .
Biological Activity Data
A summary of biological activity data for this compound is provided in Table 1.
| Activity | Concentration | Cell Type | Effect |
|---|---|---|---|
| Cytotoxicity | 10 µM | Human oral squamous cell lines | Inhibition of cell proliferation |
| Enzyme Inhibition | IC50 = 5 µM | Thymidine phosphorylase | Significant inhibition |
| Apoptosis Induction | 20 µM | Various tumor cell lines | Increased caspase activity |
Case Studies
- Cytotoxic Effects on Tumor Cells : A study investigated the cytotoxic effects of benzofuran derivatives on human oral tumor cell lines. This compound demonstrated selective cytotoxicity against specific cancer cells while sparing normal cells, indicating a potential therapeutic window .
- Mechanistic Insights : Another study focused on the compound's ability to inhibit key metabolic pathways in cancer cells. The results suggested that the compound could effectively disrupt glycolytic pathways, leading to reduced energy availability for tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
